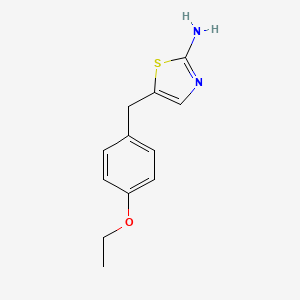

5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine typically involves the reaction of 4-ethoxybenzyl chloride with 2-aminothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the pure compound.

Análisis De Reacciones Químicas

Acylation at the 2-Amino Group

The primary amine undergoes N-acylation with acyl chlorides or anhydrides to form substituted amides. This reaction is typically conducted in inert solvents (e.g., dioxane, ethanol) with a base (e.g., triethylamine) to neutralize HCl byproducts.

| Reagent | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Acetyl chloride | Dioxane, triethylamine | N-Acetyl derivative | NR* | |

| Benzoyl chloride | Ethanol, reflux | N-Benzoyl derivative | NR |

*NR: Not reported for this specific compound; inferred from analogous systems .

Schiff Base Formation

The amine reacts with aldehydes or ketones to form imine derivatives (Schiff bases). This condensation occurs under reflux in ethanol or methanol, often without catalysts.

| Reagent | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| 3-Methoxy-2-hydroxybenzaldehyde | Ethanol, reflux | Schiff base ligand | 68–73% | |

| Aromatic aldehydes | NaOH, water/ethanol | Chalcone-imine hybrids | NR |

Example : Reaction with 3-methoxy-2-hydroxybenzaldehyde produces a bidentate ligand for metal chelation .

Coordination with Transition Metals

The thiazole nitrogen and amine group act as donor sites for metal coordination , forming stable chelates with Cu(II), Fe(III), and other ions. These complexes are characterized by shifts in IR and NMR spectra.

| Metal Salt | Conditions | Coordination Sites | Citations |

|---|---|---|---|

| CuCl₂ | Methanol, room temperature | Thiazole (N), amine (N) | |

| Fe(NO₃)₃ | Ethanol, reflux | Thiazole (N), amine (N) |

Key spectral changes :

Multi-Component Reactions

The compound participates in one-pot syntheses to generate heterocyclic scaffolds, such as pyran or pyrimidine derivatives, when reacted with aldehydes and nucleophiles (e.g., malononitrile, thiourea).

| Components | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Aldehyde + Malononitrile | NaOH, water/ethanol | Pyran derivatives | NR | |

| Aldehyde + Thiourea | Ethanol, reflux | Pyrimidine derivatives | NR |

Example : Reaction with 4-chlorobenzaldehyde and malononitrile yields pyran derivatives via Knoevenagel condensation .

Halogenation and Functionalization

While direct halogenation is not explicitly reported, analogous thiazoles undergo electrophilic substitution at the thiazole ring’s 5-position. The ethoxybenzyl group may direct reactivity.

| Reagent | Conditions | Product | Citations |

|---|---|---|---|

| N-Bromosuccinimide | CCl₄, light | Brominated thiazole |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine, have shown significant antimicrobial properties against various bacterial strains. Studies indicate that compounds within this class exhibit activity against both gram-positive and gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.12 mg/mL |

| Escherichia coli | 0.24 mg/mL |

Anti-inflammatory Effects

Research has highlighted the potential of thiazole derivatives as anti-inflammatory agents. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies have shown that compounds similar to this compound exhibit selective inhibition of these enzymes, making them candidates for developing new anti-inflammatory drugs .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. For example, certain compounds have been found to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This compound may share similar mechanisms of action, contributing to its antiproliferative effects against various cancer cell lines .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| SGC-7901 | 10 |

| HeLa | 15 |

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Neuroprotective Effects : A study demonstrated that a related thiazole derivative provided neuroprotection against oxidative stress-induced neuronal damage in vitro .

- Antitumor Activity : In vivo studies showed that thiazole derivatives significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells .

Mecanismo De Acción

The mechanism of action of 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

5-(4-Methoxybenzyl)-1,3-thiazol-2-amine: Similar structure with a methoxy group instead of an ethoxy group.

5-(4-Chlorobenzyl)-1,3-thiazol-2-amine: Contains a chlorine atom instead of an ethoxy group.

5-(4-Methylbenzyl)-1,3-thiazol-2-amine: Features a methyl group instead of an ethoxy group.

Uniqueness

5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine is unique due to the presence of the ethoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Actividad Biológica

5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzyl chloride with 2-aminothiazole under basic conditions. This method yields various derivatives depending on the reagents and conditions used, allowing for further exploration of its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects. For instance:

- Cytotoxicity : In vitro studies have shown that compounds similar to this compound exhibit IC50 values indicating effective cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. Specifically, some derivatives have shown IC50 values as low as 2.12 μM .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and modulation of key signaling pathways including ERK1/2 and NF-kB. These pathways are critical in regulating cell proliferation and survival .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against various pathogens:

- Antibacterial and Antifungal : Research indicates that related thiazole compounds possess significant antibacterial and antifungal activities, with minimal inhibitory concentrations (MIC) in the range of 50 μg/mL against tested organisms .

Case Studies

Several case studies have illustrated the biological efficacy of thiazole derivatives:

- Breast Cancer Study : A study involving a series of thiazole derivatives showed that specific modifications to the thiazole ring enhanced antiproliferative activity against MCF-7 cells. The best-performing compounds induced apoptosis significantly more than standard chemotherapeutics like 5-FU .

- Antimicrobial Efficacy : A comparative study on various thiazole derivatives revealed that modifications in side chains could lead to increased antibacterial potency against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : It is hypothesized that this compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Cell Line/Pathogen | IC50/Effect | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 2.12 μM | Apoptosis induction |

| Anticancer | MDA-MB-231 (Breast Cancer) | Significant antiproliferative effect | Modulation of ERK/NF-kB pathways |

| Antimicrobial | Various Bacteria | MIC = 50 μg/mL | Inhibition of bacterial growth |

| Antimicrobial | Fungi | MIC = 50 μg/mL | Disruption of fungal cell integrity |

Propiedades

IUPAC Name |

5-[(4-ethoxyphenyl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-15-10-5-3-9(4-6-10)7-11-8-14-12(13)16-11/h3-6,8H,2,7H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQHNAYBZYUSTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.